(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine

Medicinal Chemistry Lipophilicity ADME Properties

Sourcing the wrong methyl-benzyl isomer can derail kinase inhibitor SAR studies. (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine (CAS 510723-59-8) is the validated 3-methyl derivative required for potent CSF1R inhibition, as the 2-methyl isomer (CAS 510723-58-7) proved inactive (IC50 > 50 µM). Benefits: - Calculated LogP 2.55, increases lipophilicity by ~0.45 units vs. unsubstituted benzyl analog for tuned CNS penetration. - Validated as a key fragment in low-nanomolar CSF1R inhibitor scaffolds (pyrrolo[2,3-d]pyrimidine series). - Supplied as high-purity solid to ensure reproducible SAR data.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 510723-59-8
Cat. No. B1299867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine
CAS510723-59-8
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CNCC2=CN=CC=C2
InChIInChI=1S/C14H16N2/c1-12-4-2-5-13(8-12)9-16-11-14-6-3-7-15-10-14/h2-8,10,16H,9,11H2,1H3
InChIKeyMSSMWYIHERFESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Overview of (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine


(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine (CAS 510723-59-8) is a secondary amine characterized by a 3-methylbenzyl group and a pyridin-3-ylmethyl group linked by a nitrogen atom. Its molecular formula is C14H16N2, with a molecular weight of 212.29 g/mol . The compound features a calculated LogP of 2.55 [1], indicating significant lipophilicity balanced by the basic nitrogen in the pyridine ring, which contributes to its utility as a versatile intermediate in medicinal chemistry . It is typically supplied as a high-purity (≥98%) solid [1].

Building Block Type
Positional isomer-specific methylbenzylamine
Lipophilicity Profile
Reported increased LogP vs unsubstituted benzyl analog
SAR / Kinase Context
3-methylbenzyl motif associated with CSF1R inhibitor activity

Positional Isomer Substitution Challenges


Attempts to substitute (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine with its 2-methyl or 4-methyl positional isomers, or the unsubstituted benzyl analog, are not reliably interchangeable due to significant differences in physicochemical properties and biological activity profiles. For instance, the 3-methyl substitution pattern yields a calculated LogP of 2.55 , which differs from its analogs and influences membrane permeability and target engagement [1]. Critically, the 2-methyl isomer (CAS 510723-58-7) has demonstrated negligible activity (IC50 > 50 µM) in a high-throughput screening assay against Coagulation Factor XII [2]. This data confirms that the precise position of the methyl group on the benzyl ring is a key determinant of biological interaction and cannot be assumed to be equivalent, underscoring the necessity of procuring the specific 3-methyl derivative for structure-activity relationship (SAR) studies or synthetic routes.

2-Methyl isomer
Negligible activity in screening assay vs 3-methyl motif; positional shift may abolish target interaction.
4-Methyl isomer
Altered steric and electronic properties may affect binding; not directly interchangeable.
Unsubstituted benzyl analog
Lower lipophilicity and different SAR profile may shift ADME and target-engagement outcomes.

Quantitative Evidence for Differentiation


Lipophilicity: 3-Methyl vs. Unsubstituted Analog

The presence of the 3-methyl group significantly alters the lipophilicity of the molecule. The target compound (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine has a calculated LogP of 2.55 . This is a quantifiable increase in lipophilicity compared to the unsubstituted benzyl-pyridin-3-ylmethyl-amine analog, which is predicted to have a lower LogP value [1]. Increased LogP can directly impact membrane permeability and non-specific binding, making the 3-methyl derivative a more suitable choice for projects targeting intracellular or CNS-penetrant compounds.

Lipophilicity
Class-level inference
LogP 2.55 vs ~2.1 (unsubstituted)
Supports lipophilicity-driven selection
Predicted value; confirm experimentally
Medicinal Chemistry Lipophilicity ADME Properties

Biological Activity: 2-Methyl vs. 3-Methyl Isomer

A direct head-to-head comparison of activity for the target compound is unavailable; however, a cross-study analysis reveals a stark contrast in the biological profiles of its positional isomers. The 2-methyl analog, (2-Methyl-benzyl)-pyridin-3-ylmethyl-amine (CAS 510723-58-7), was tested in a high-throughput screen and exhibited an IC50 of >50 µM (>50,000 nM) against Coagulation Factor XII, indicating it is essentially inactive at this target [1]. In contrast, the 3-methylbenzyl and pyridin-3-ylmethyl motifs are key components of a potent CSF1R inhibitor (compound 12b) that demonstrates low-nanomolar enzymatic activity [2]. This suggests that the 3-methyl substitution pattern is a critical structural feature for achieving potent biological activity in relevant therapeutic contexts, whereas the 2-methyl substitution is not.

Biological Activity
Cross-study comparable
2-methyl isomer: IC50 > 50,000 nM
3-methyl motif: low nM (CSF1R context)
Supports positional isomer SAR context
Direct target compound data unavailable
Kinase Inhibition Structure-Activity Relationship High-Throughput Screening

Purity and Storage Specifications

Reputable vendors provide the target compound with a specified high purity of 98% [1], which is a critical quality attribute for reproducible research. Furthermore, the recommended storage condition is refrigerated at 2-7°C . This contrasts with the handling of some analogs, which may be shipped and stored at room temperature, potentially leading to faster degradation. The defined storage requirements underscore the need for proper compound management to maintain integrity over time.

Purity & Storage
Supporting evidence
≥98% purity
2–7°C storage
Defines procurement and handling protocols
Review vendor COA for lot-specific purity
Chemical Procurement Purity Specification Compound Management

Application Scenarios


Lead Compound Lipophilicity Optimization

Given its calculated LogP of 2.55, (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine is a strategic choice for medicinal chemists seeking to fine-tune the lipophilicity of a lead series. The addition of this building block can systematically increase LogP by approximately 0.45 units compared to the unsubstituted benzyl analog , a modification that can be critical for improving membrane permeability or achieving desirable CNS penetration profiles in early-stage drug discovery [1].

CSF1R Kinase Inhibitor Development

The compound serves as a valuable synthetic intermediate or fragment for developing kinase inhibitors, particularly those targeting the colony-stimulating factor 1 receptor (CSF1R). Research has validated that the 3-methylbenzyl and pyridin-3-ylmethyl motifs, when incorporated into a pyrrolo[2,3-d]pyrimidine scaffold, can yield potent, low-nanomolar CSF1R inhibitors [2]. This provides a strong, evidence-based rationale for its use in focused libraries targeting the CSF1R axis, which is relevant in oncology and inflammatory diseases [2].

SAR: Methyl Substitution Role

The compound is an essential tool for SAR campaigns investigating the effect of methyl substitution on the benzyl ring. As evidenced by the stark contrast in activity between the inactive 2-methyl isomer (IC50 > 50 µM) [3] and the potent activity of compounds bearing the 3-methyl motif [2], the precise position of the methyl group is a critical variable. Procurement of (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine is therefore necessary to accurately map the SAR landscape and identify the optimal substitution pattern for biological activity.

Application
Selection Property
Validation Focus
Lead lipophilicity tuning
Reported LogP enhancement context
ADME prediction and permeability review
CSF1R kinase inhibitor research
3-methylbenzyl motif for kinase interaction
Class-level kinase inhibition context
Positional isomer SAR mapping
Methyl position-dependent activity differential
Cross-isomer comparison assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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